[(2-Fluoro-5-methylphenyl)amino]carbonitrile
Overview
Description
[(2-Fluoro-5-methylphenyl)amino]carbonitrile is an organic compound with the molecular formula C8H7FN2 It is a derivative of aniline, where the amino group is substituted with a fluoro and a methyl group on the benzene ring, and a nitrile group is attached to the amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Fluoro-5-methylphenyl)amino]carbonitrile typically involves the reaction of 2-fluoro-5-methylaniline with cyanogen bromide. The reaction is carried out in the presence of a base, such as sodium hydroxide, in an organic solvent like acetonitrile. The reaction conditions include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of automated reactors that allow precise control over reaction parameters, ensuring high yield and purity of the product. The process typically includes steps such as purification through recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
[(2-Fluoro-5-methylphenyl)amino]carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding nitro or hydroxyl derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or hydrogen in the presence of a palladium catalyst, resulting in the formation of amines.
Substitution: The fluoro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Nitro or hydroxyl derivatives.
Reduction: Amines.
Substitution: Substituted aniline derivatives.
Scientific Research Applications
[(2-Fluoro-5-methylphenyl)amino]carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of [(2-Fluoro-5-methylphenyl)amino]carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and nitrile groups play a crucial role in enhancing the compound’s binding affinity and specificity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects.
Comparison with Similar Compounds
[(2-Fluoro-5-methylphenyl)amino]carbonitrile can be compared with other similar compounds, such as:
[(2-Fluoro-4-methylphenyl)amino]carbonitrile: Similar structure but with the methyl group at the 4-position, which may result in different chemical and biological properties.
[(2-Fluoro-5-chlorophenyl)amino]carbonitrile: Substitution of the methyl group with a chlorine atom, potentially altering its reactivity and applications.
[(2-Fluoro-5-methylphenyl)amino]methanol: Replacement of the nitrile group with a hydroxyl group, affecting its solubility and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(2-fluoro-5-methylphenyl)cyanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2/c1-6-2-3-7(9)8(4-6)11-5-10/h2-4,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWPHCLLFFXGERE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)NC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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